Aderbasib

Content Navigation

CAS Number

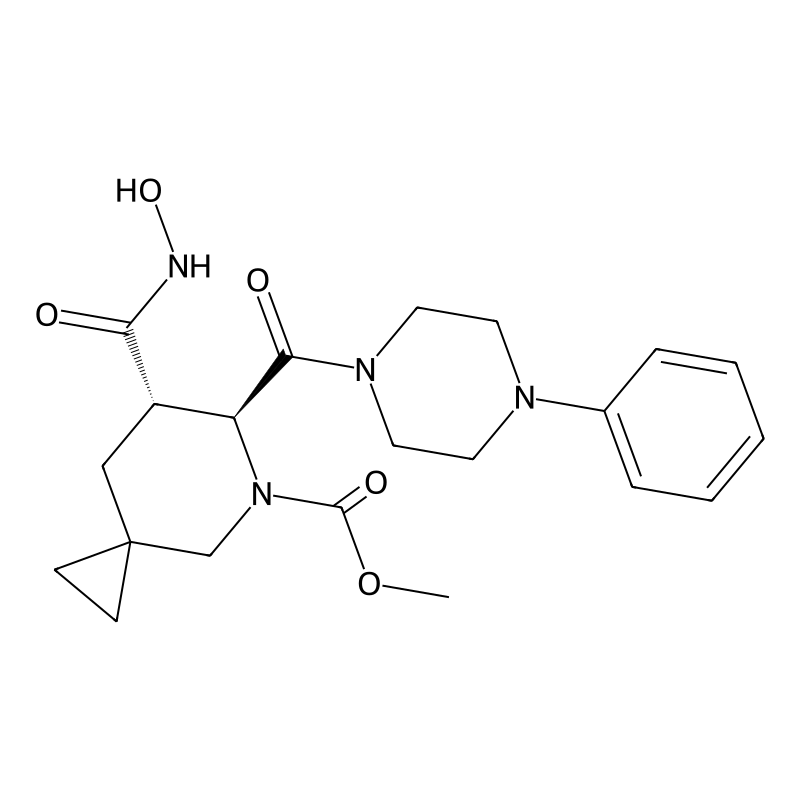

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Aderbasib (INCB007839; CAS 791828-58-5) is a potent, orally bioavailable, low-nanomolar hydroxamate-based dual inhibitor of the A Disintegrin and Metalloprotease (ADAM) family enzymes, specifically targeting ADAM10 and ADAM17 . In procurement and material selection, Aderbasib is prioritized for its ability to cleanly block the metalloproteinase "sheddase" activity responsible for releasing ectodomains of critical transmembrane proteins, such as HER2, PD-L1, and various cytokines [1]. Unlike early-generation broad-spectrum inhibitors, it offers a highly optimized balance of target specificity and in vivo processability, making it a benchmark compound for preclinical oncology, immunology, and virology workflows requiring reliable suppression of redundant shedding pathways without generalized matrix degradation.

Substituting Aderbasib with broad-spectrum matrix metalloproteinase (MMP) inhibitors or highly selective single-isoform ADAM inhibitors frequently compromises experimental integrity and application performance. Broad-spectrum agents like Marimastat lack selectivity, leading to generalized extracellular matrix (ECM) degradation and off-target cellular toxicity that confound sheddase-specific phenotypic data [1]. Conversely, utilizing an ADAM10-selective inhibitor such as GI254023X fails in biological systems where ADAM10 and ADAM17 exhibit functional redundancy; for instance, both enzymes can cleave PD-L1 and HER2, meaning single-target inhibition results in incomplete blockade due to compensatory shedding by the uninhibited isoform [2]. Aderbasib provides the necessary dual-inhibition profile to fully suppress these redundant pathways without the confounding ECM disruption of pan-MMP inhibitors.

Dual Target Coverage in Redundant Ectodomain Shedding Pathways

In assays measuring the shedding of surface proteins like PD-L1, redundant cleavage by both ADAM10 and ADAM17 necessitates dual inhibition. Aderbasib provides potent low-nanomolar inhibition of both targets, consistently reducing soluble PD-L1 (sPD-L1) in malignant cell line supernatants [1]. In contrast, the widely used comparator GI254023X exhibits a 100-fold selectivity for ADAM10 over ADAM17 (IC50 ~5.3 μM vs 541 μM), failing to adequately block ADAM17-mediated shedding. Aderbasib ensures complete suppression of the sheddase phenotype where single-target inhibitors leave compensatory pathways active.

| Evidence Dimension | Suppression of redundant surface protein shedding (e.g., sPD-L1) |

| Target Compound Data | Aderbasib (Low nanomolar dual ADAM10/17 inhibition; significant sPD-L1 reduction) |

| Comparator Or Baseline | GI254023X (100-fold selective for ADAM10; incomplete shedding blockade) |

| Quantified Difference | Complete vs. partial blockade of redundant ADAM10/17-mediated shedding |

| Conditions | Malignant cell line supernatant sPD-L1 cleavage assays at 48 hours |

Procurement of a dual inhibitor is critical for immuno-oncology models where single-isoform inhibition results in compensatory target shedding by the uninhibited ADAM isoform.

Specificity vs. Broad-Spectrum MMP Interference

Early-generation hydroxamates like Marimastat act as broad-spectrum matrix metalloproteinase (MMP) inhibitors. While they block ADAMs, they simultaneously inhibit a wide array of MMPs, causing extensive off-target disruption of the extracellular matrix (ECM) [1]. Aderbasib isolates the ADAM10/17 sheddase axis, avoiding the confounding ECM degradation and cellular toxicity associated with pan-MMP inhibitors. This targeted profile allows researchers to attribute phenotypic changes directly to ectodomain shedding rather than generalized tissue remodeling.

| Evidence Dimension | Target specificity and off-target ECM interference |

| Target Compound Data | Aderbasib (Selective ADAM10/17 sheddase blockade) |

| Comparator Or Baseline | Marimastat (Pan-MMP inhibition) |

| Quantified Difference | Elimination of off-target ECM degradation and associated musculoskeletal toxicity |

| Conditions | In vitro and in vivo tumor microenvironment studies |

Selecting Aderbasib prevents off-target ECM disruption from confounding data related to specific cytokine and receptor shedding mechanisms.

Formulation Compatibility for In Vivo Xenograft Models

For in vivo applications, compound processability is a primary selection criterion. Aderbasib demonstrates excellent solubility and stability in standard preclinical vehicle formulations, such as 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water. This allows for reliable systemic exposure (e.g., 50 mg/kg dosing via intraperitoneal injection) in murine xenograft models without the precipitation issues common to earlier lipophilic hydroxamate analogs.

| Evidence Dimension | Preclinical dosing vehicle compatibility |

| Target Compound Data | Aderbasib (Highly soluble in 2% DMSO / 2% Tween 80 / 48% PEG300 / 48% water) |

| Comparator Or Baseline | Early-generation lipophilic hydroxamates (Poor aqueous/vehicle solubility) |

| Quantified Difference | Reliable in vivo dosing and systemic exposure without compound precipitation |

| Conditions | Murine orthotopic xenograft models (e.g., pediatric glioblastoma) |

Buyers conducting in vivo efficacy studies must prioritize compounds with validated, straightforward formulation protocols to ensure reproducible dosing and minimize vehicle-related artifacts.

Functional Efficacy in Exosome-Driven Metastasis Models

In models of colorectal cancer metastasis, tumor-derived exosomes utilize ADAM17 to breach vascular endothelial barriers. Studies demonstrate that Aderbasib effectively reduces vascular permeability and tumor cell adhesion driven by EMT-HCT116 exosomes[1]. In direct comparison, the ADAM10-selective inhibitor GI254023X fails to exert the same protective effect on the endothelial barrier, highlighting the functional necessity of ADAM17 blockade in this specific metastatic context.

| Evidence Dimension | Reduction of exosome-induced vascular permeability |

| Target Compound Data | Aderbasib (Effectively reduces endothelial permeability and tumor cell adhesion) |

| Comparator Or Baseline | GI254023X (Fails to significantly reduce permeability) |

| Quantified Difference | Superior functional blockade of hematogenous metastasis pathways dependent on ADAM17 |

| Conditions | Colorectal cancer EMT-HCT116 exosome permeability and adhesion assays |

For researchers studying exosome-mediated metastasis, Aderbasib provides the necessary ADAM17 inhibition that ADAM10-selective compounds fundamentally lack.

Immuno-Oncology Ectodomain Shedding Assays

Ideal for quantifying the release of soluble immune checkpoints (e.g., sPD-L1) or tumor antigens (e.g., HER2 ECD) where redundant ADAM10/17 activity must be fully suppressed to prevent compensatory shedding [1].

Preclinical Xenograft Efficacy Studies

Highly suited for in vivo models of glioma or breast cancer due to its validated formulation profile (DMSO/Tween/PEG/Water) and reliable systemic bioavailability via intraperitoneal or oral routes .

Exosome and Vascular Permeability Research

The preferred inhibitor for investigating how tumor-derived exosomal ADAM17 disrupts endothelial barriers during hematogenous metastasis, outperforming ADAM10-selective alternatives [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

ADAM17 [HSA:6868] [KO:K06059]

Wikipedia

Dates

Explore Compound Types